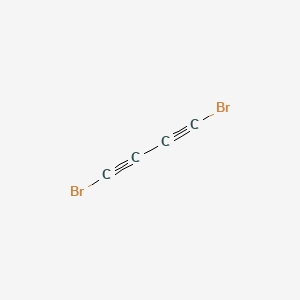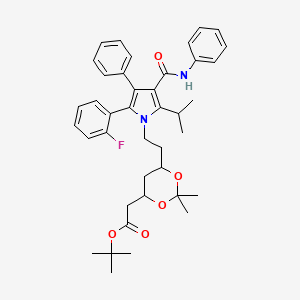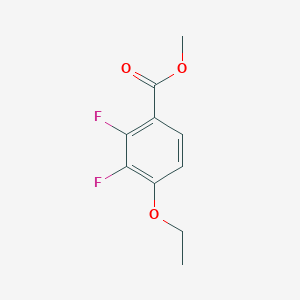
Benzene, 4-chloro-1,2-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-chloro-1,2-diethoxy-: is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position and two ethoxy groups at the 1- and 2-positions. This compound is part of a larger class of aromatic compounds known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 4-chloro-1,2-diethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,2-diethoxybenzene using a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the 4-position.
Industrial Production Methods: In an industrial setting, the production of benzene, 4-chloro-1,2-diethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 4-chloro-1,2-diethoxy- can undergo nucleophilic aromatic substitution reactions, particularly when electron-withdrawing groups are present on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of phenols or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzene, 1,2-diethoxy-.
Applications De Recherche Scientifique
Chemistry: Benzene, 4-chloro-1,2-diethoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, benzene, 4-chloro-1,2-diethoxy- is used in the manufacture of specialty chemicals, including polymers and resins. It is also employed in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of benzene, 4-chloro-1,2-diethoxy- in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The ethoxy groups, on the other hand, can participate in oxidation and reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Benzene, 1,2-diethoxy-: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Benzene, 4-chloro-1,2-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and physical properties.
Chlorobenzene: Contains only a chlorine atom without any ethoxy groups, making it less versatile in chemical reactions.
Uniqueness: Benzene, 4-chloro-1,2-diethoxy- is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
100703-98-8 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
4-chloro-1,2-diethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PXSQLCDCSVUESB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)

![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)







